6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid
Overview
Description
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 143028-31-3 . It has a molecular weight of 284.1 and its IUPAC name is 6-(3,4-dichlorophenoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a powder that is stored at room temperature .Scientific Research Applications
Pharmacology
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid: has been explored for its potential pharmacological properties. Derivatives of this compound have shown a broad spectrum of biological activities, including analgesic and sedative effects . These compounds have been studied for their potential to treat diseases of the nervous and immune systems , as well as for their antidiabetic , antimycobacterial , antiviral , and antitumor activities .
Agriculture
In the agricultural sector, this compound is utilized in herbicides like GrazonNext® HL to control broadleaf weeds in pastures and rangelands . It offers a systemic mode of action and residual activity, providing season-long control with a single application .
Biotechnology
Within biotechnology, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is used as a research chemical. It’s involved in the synthesis of complex molecules that could be used for various biotechnological applications, including the development of new pharmaceuticals .
Environmental Science
This compound’s derivatives are being studied for their environmental impact, particularly in the context of pesticide properties and eco-toxicity. Understanding its behavior in the environment is crucial for developing safer and more effective agrochemicals .
Materials Science
In materials science, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid serves as an intermediate in the synthesis of organic compounds that could be used in the creation of new materials. Its derivatives are important raw materials in organic synthesis, potentially useful in manufacturing pharmaceuticals and dyestuffs .
Analytical Chemistry
The compound is also significant in analytical chemistry, where it’s used in the synthesis of analytical reagents. These reagents are essential for various analytical procedures, such as chromatography and spectrometry, to identify and quantify other substances .
Safety and Hazards
The safety information for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid indicates that it is a potential hazard. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .
Biochemical Pathways
Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .
Result of Action
Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
properties
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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